REACTION_SMILES
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[CH3:13][N:14]=[C:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[Cl:22].[CH3:1][n:2]1[c:3]([CH2:8][C:9](=[O:10])[O:11][CH3:12])[cH:4][c:5]([CH3:7])[cH:6]1.[CH:28]([Cl:29])([Cl:30])[Cl:31].[Cl+3:23]([O-:24])([O-:25])([O-:26])[OH:27]>>[CH3:1][n:2]1[c:3]([CH2:8][C:9](=[O:10])[O:11][CH3:12])[cH:4][c:5]([CH3:7])[c:6]1[C:15](=[N:14][CH3:13])[c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Cl+3:23]([O-:24])([O-:25])([O-:26])[OH:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cc(C)cn1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])O
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Name
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Type
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product
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Smiles
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CN=C(c1ccccc1)c1c(C)cc(CC(=O)OC)n1C
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Name
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Type
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product
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Smiles
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[O-][Cl+3]([O-])([O-])O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |